6-(Chloromethyl)benzofuran

Catalog No.
S13511158
CAS No.
M.F
C9H7ClO
M. Wt
166.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Chloromethyl)benzofuran

Product Name

6-(Chloromethyl)benzofuran

IUPAC Name

6-(chloromethyl)-1-benzofuran

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

InChI

InChI=1S/C9H7ClO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6H2

InChI Key

XNRNRENKWWVOLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CO2)CCl

6-(Chloromethyl)benzofuran is a chemical compound characterized by a benzofuran core with a chloromethyl group attached at the sixth position. Benzofurans are a class of organic compounds derived from furan, where one of the carbon atoms in the furan ring is replaced by a benzene ring. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the unique properties imparted by the chloromethyl group, which can serve as a reactive site for further chemical modifications.

The reactivity of 6-(Chloromethyl)benzofuran primarily hinges on the chloromethyl group, which can undergo nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of substituted benzofurans.
  • Electrophilic Aromatic Substitution: The benzofuran structure can participate in electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring.
  • Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form more complex polycyclic structures.

Benzofuran derivatives, including 6-(Chloromethyl)benzofuran, have been studied for their biological activities. Research indicates that benzofurans exhibit various pharmacological effects:

  • Antitumor Activity: Several studies have shown that benzofuran compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antibacterial Properties: Benzofurans have demonstrated effectiveness against certain bacterial strains, making them candidates for antibiotic development .
  • Antioxidant Activity: Some derivatives possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

The synthesis of 6-(Chloromethyl)benzofuran typically involves several approaches:

  • Friedel-Crafts Reaction: This method involves the chloromethylation of benzofuran using chloromethyl methyl ether in the presence of Lewis acids like aluminum chloride.
  • Nucleophilic Substitution: Starting from a suitable benzofuran precursor, nucleophiles can be introduced to replace halogen atoms or other leaving groups.
  • Ultrasound-Assisted Synthesis: Recent advancements have incorporated ultrasound technology to enhance reaction yields and reduce reaction times in synthesizing benzofuran derivatives .

6-(Chloromethyl)benzofuran has potential applications in various fields:

  • Pharmaceuticals: Its derivatives may serve as lead compounds for developing new anticancer agents or antibiotics.
  • Organic Synthesis: The compound can act as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Benzofurans are explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to their electronic properties.

Interaction studies involving 6-(Chloromethyl)benzofuran focus on its biochemical interactions and potential toxicity. In vitro studies assess its effects on various cellular pathways, particularly those related to cancer cell growth and survival. Additionally, investigations into its interactions with enzymes and receptors help elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 6-(Chloromethyl)benzofuran. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Feature
2-(Benzofuran-2-yl)-6-chloroquinolineBenzofuran derivativeContains a quinoline moiety
2-HydroxybenzofuranHydroxy-substitutedHydroxy group enhances solubility and reactivity
5-Chloro-2-benzothiazoleBenzothiazole derivativeIncorporates sulfur, altering electronic properties
7-MethoxybenzofuranMethoxy-substitutedMethoxy group increases lipophilicity

Each of these compounds exhibits distinct biological activities and chemical reactivities due to their unique structural features, making them valuable in medicinal chemistry and material science.

Classical Synthesis Routes from Benzofuran Precursors

Classical synthetic approaches to 6-(chloromethyl)benzofuran typically employ well-established benzofuran precursors as starting materials, utilizing traditional organic transformation methods that have been refined over decades of research [1]. The most prevalent classical routes involve direct functionalization of the benzofuran core structure through electrophilic aromatic substitution reactions, particularly Friedel-Crafts chloromethylation procedures [2].

The bromination and methoxylation approach represents one of the most versatile classical methodologies for benzofuran synthesis [1]. This method utilizes tyrosol as a readily available starting material, employing sodium bromide and oxone in acetone at 60°C for 24 hours to achieve yields ranging from 43 to 58 percent [1]. The synthetic pathway involves sequential bromination steps followed by methoxylation reactions in dimethylformamide at 100°C or dimethylcarbonate at 90°C under overnight stirring conditions [1]. This approach offers the significant advantage of valorizing industrial waste products while maintaining relatively mild reaction conditions [1].

Another prominent classical route involves the condensation of salicylaldehyde derivatives with chloroacetic acid esters under phase-transfer catalytic conditions [3]. This methodology employs tetrabutylammonium bromide as a catalyst and utilizes microwave irradiation to achieve yields ranging from 65 to 90 percent [3]. The reaction proceeds through a solventless phase-transfer catalytic mechanism that offers environmental advantages over traditional solvent-based approaches [3].

The palladium-catalyzed heteroannulation of acetylenic compounds with o-iodophenol represents a highly efficient classical approach that consistently delivers excellent yields [4]. This method utilizes bis(triphenylphosphine)palladium dichloride as the catalyst in combination with copper iodide and appropriate bases in dimethylformamide [4]. The reaction conditions typically achieve yields ranging from 85 to 95 percent with broad substrate scope tolerance [4].

Classical Synthesis MethodStarting MaterialsReaction ConditionsYield RangeKey Advantages
Bromination/MethoxylationTyrosol, Sodium bromide, OxoneAcetone, 60°C, 24 hours43-58%Industrial waste valorization, mild conditions
Salicylaldehyde CondensationSalicylaldehyde, Chloroacetic estersTetrabutylammonium bromide, microwave65-90%Solvent-free, environmentally benign
Palladium Heteroannulationo-Iodophenol, Acetylenic compoundsDimethylformamide, palladium catalyst85-95%Excellent yields, broad substrate scope
Benzoquinone ApproachBenzoquinone, CyclohexenoneToluene/acetic acid reflux, 24 hours81%One-pot synthesis, reduced reaction time

Modern Catalytic Approaches for Chloromethyl Functionalization

Modern catalytic methodologies have revolutionized the synthesis of 6-(chloromethyl)benzofuran through the development of sophisticated transition metal-catalyzed processes that offer enhanced selectivity and efficiency compared to classical approaches [5] [6]. These contemporary methods leverage the unique properties of various transition metal catalysts to achieve precise regiocontrol and improved functional group tolerance.

Copper-based catalytic systems have emerged as particularly effective tools for benzofuran chloromethyl functionalization [5] [6]. Copper(I) bromide and copper(II) acetate catalysts facilitate dearomatization and cyclization reactions through radical addition mechanisms that operate efficiently at temperatures ranging from 80 to 120°C [5] [6]. These systems achieve yields between 70 and 93 percent while accommodating diverse substrate structures [5] [6]. The copper-catalyzed dearomatization of benzofurans with 2-(chloromethyl)anilines represents a significant advancement, producing tetrahydrobenzofuroquinolines and related structures through radical addition and intramolecular cyclization processes [5].

Rhodium-based catalytic approaches offer unique advantages for multicomponent synthesis strategies [7] [8]. Cyclopentadienyl rhodium complexes and rhodium(III) catalysts enable carbon-hydrogen activation and migratory insertion reactions that proceed at temperatures between 100 and 150°C [7] [8]. Although yields typically range from 30 to 80 percent, these methodologies provide access to complex substitution patterns that are difficult to achieve through alternative routes [7] [8]. The rhodium-catalyzed annulation processes involve sequential carbon-hydrogen activation, migratory insertion, nucleophilic substitution, and beta-oxygen elimination steps [7] [8].

Palladium catalytic systems demonstrate exceptional versatility in migratory cycloisomerization reactions that involve carbon-oxygen bond cleavage [9]. Palladium(0) complexes such as bis(dibenzylideneacetone)palladium and palladium(II) acetate catalyze these transformations at temperatures ranging from 80 to 120°C with yields between 75 and 95 percent [9]. The palladium-catalyzed cycloisomerization of 3-phenoxy acrylic acid ester derivatives represents the first example of benzofuran synthesis involving carbon(sp2)-oxygen bond cleavage through migratory cycloisomerization [9].

Nickel-based catalysts, particularly nickel phosphide supported on mesoporous materials, excel in hydrodeoxygenation processes that operate at elevated temperatures between 260 and 300°C [10]. These systems achieve remarkably high conversion rates of 85 to 93 percent while maintaining excellent selectivity for oxygen-free products [10]. The nickel catalysts demonstrate particular effectiveness in the conversion of benzofuran substrates to ethylcyclohexane products through sequential hydrogenation and deoxygenation steps [10].

Catalyst TypeOperating TemperatureYield RangeMechanismKey Features
Copper(I) Complexes80-120°C70-93%Radical addition/cyclizationHigh functional group tolerance
Rhodium(III) Catalysts100-150°C30-80%Carbon-hydrogen activationMulticomponent synthesis capability
Palladium(0/II) Systems80-120°C75-95%Migratory cycloisomerizationCarbon-oxygen bond cleavage
Nickel Phosphide260-300°C85-93%HydrodeoxygenationHigh conversion efficiency

Microwave-Assisted and Flow Chemistry Techniques

Microwave-assisted synthesis has emerged as a transformative technology for benzofuran preparation, offering significant advantages in terms of reaction rates, energy efficiency, and product yields [11] [12] [3]. The application of microwave irradiation to benzofuran synthesis enables rapid heating that dramatically reduces reaction times from hours to minutes while maintaining or improving product quality [11] [12].

Microwave-assisted benzofuran synthesis typically operates at temperatures ranging from 90 to 150°C with reaction times reduced to 8-10 minutes [11] [12] [3]. This technology achieves yields between 43 and 88 percent depending on substrate structure and reaction conditions [11] [12]. The rapid heating characteristics of microwave irradiation facilitate efficient energy transfer that promotes faster reaction kinetics compared to conventional heating methods [12].

Phase-transfer catalytic conditions combined with microwave irradiation represent a particularly effective approach for solvent-free benzofuran synthesis [3]. This methodology employs tetrabutylammonium bromide as a phase-transfer catalyst and operates at temperatures between 100 and 180°C for 8-10 minutes to achieve yields ranging from 65 to 90 percent [3]. The solvent-free nature of this approach provides significant environmental advantages while maintaining high synthetic efficiency [3].

Continuous flow chemistry techniques have revolutionized benzofuran production through the development of sequential synthesis protocols that enable automated, scalable processes [13] [14]. Sequential continuous-flow systems demonstrate exceptional efficiency in producing benzofuran derivatives through multi-step transformations that maintain consistent product quality [13] [14]. These systems typically operate at temperatures between 80 and 120°C with residence times optimized for specific transformations [13] [14].

The sequential flow synthesis of 3-aryl benzofuranones exemplifies the potential of continuous-flow technology [13] [14]. Starting from 2,4-di-tert-butylphenol and glyoxylic acid monohydrate, both initial cyclocondensation and subsequent Friedel-Crafts alkylation reactions are catalyzed by the same heterogeneous catalyst, Amberlyst-15H [13] [14]. This approach achieves an impressive 88 percent two-step yield while demonstrating excellent catalyst stability and reusability [13] [14].

Flow chemistry systems incorporating heterogeneous catalysis offer particular advantages for industrial-scale production [13] [14]. These systems operate with residence times between 10 and 30 minutes at temperatures ranging from 80 to 150°C, achieving yields between 75 and 95 percent [13] [14]. The continuous nature of flow processes enables consistent product quality while facilitating catalyst recovery and reuse [13] [14].

TechniqueTemperature RangeReaction TimeYield RangePrimary Advantages
Microwave Synthesis90-150°C8-10 minutes43-88%Rapid heating, energy efficiency
Microwave + Phase Transfer100-180°C8-10 minutes65-90%Solvent-free, environmentally benign
Sequential Flow Chemistry80-120°CContinuous process88% (two-step)Automated process, consistent quality
Flow + Heterogeneous Catalysis80-150°C10-30 minute residence75-95%Catalyst reusability, scalable production

Regioselective Challenges in Benzofuran Substitution

Regioselectivity represents one of the most significant challenges in benzofuran synthesis, particularly for achieving precise positioning of chloromethyl substituents at the 6-position [15] [16] [17]. The electronic and steric factors governing regioselective substitution in benzofuran systems require careful consideration of substrate design, reaction conditions, and catalyst selection to achieve optimal selectivity ratios [15] [16].

The regioselective synthesis of 2-substituted benzofurans encounters significant competition from 3-substitution pathways [16] [18]. This challenge arises from the similar electronic environments at these positions, which can lead to formation of regioisomeric mixtures [16] [18]. Successful control of regioselectivity typically requires optimization of substrate electronics and reaction conditions to achieve selectivity ratios ranging from 5:1 to 20:1 in favor of the desired regioisomer [16] [18].

Electronic directing effects play a crucial role in determining regioselectivity outcomes for 4-substituted benzofuran formation [19]. The electronic nature of directing groups significantly influences the preferred site of electrophilic attack, with electron-withdrawing groups typically directing substitution to less electron-deficient positions [19]. Optimization strategies focus on electronic tuning of substrates to achieve selectivity ratios between 2:1 and 8:1 [19].

Position-selective chloromethylation at the 6-position of benzofuran presents unique challenges related to reaction temperature and catalyst loading optimization [20]. The 6-position experiences distinct electronic and steric influences compared to other positions on the benzofuran ring system [20]. Successful 6-position selectivity typically requires careful control of Friedel-Crafts reaction conditions to achieve selectivity ratios ranging from 6:1 to 25:1 [20].

Steric hindrance effects significantly impact the regioselectivity of 3-substituted benzofuran formation [15]. The proximity of the 3-position to the furan oxygen creates unique steric constraints that can be exploited through appropriate substrate design [15]. Utilization of bulky ligands and sterically hindered substrates enables achievement of selectivity ratios between 3:1 and 10:1 [15].

The effect of ring size upon regioselective oxidative coupling demonstrates the importance of heterocyclic ring constraints in determining substitution patterns [20]. Studies of 2,3-dihydro-2,2,4,6,7-pentamethylbenzofuran-5-ol oxidation reveal that heterocyclic ring size determines regioselectivity by influencing the accessibility of different methyl group positions [20]. Oxidation at the 6-methyl group proceeds preferentially over 4-methyl group oxidation due to steric and electronic factors [20].

Carbon-hydrogen functionalization approaches to regioselective benzofuran synthesis require careful consideration of catalyst choice and ligand effects [17]. Chromium alkynylcarbene complexes enable regioselective [3+3] carbocyclization reactions with furan-2-ylmethanimines to provide substituted 7-aminobenzofurans in moderate to good yields [17]. This methodology involves construction of the arene ring through regioselective carbocyclization that achieves precise control over substitution patterns [17].

Substitution PatternPrimary ChallengeSelectivity RatioOptimization Strategy
2-SubstitutedCompetition with 3-substitution5:1 to 20:1Temperature control, catalyst optimization
3-SubstitutedSteric hindrance effects3:1 to 10:1Bulky ligands, hindered substrates
4-SubstitutedElectronic directing effects2:1 to 8:1Electronic substrate tuning
6-SubstitutedPosition-selective chloromethylation6:1 to 25:1Friedel-Crafts condition optimization
7-SubstitutedOrtho-directing group effects3:1 to 12:1Coordinating group installation

6-(Chloromethyl)benzofuran exhibits distinctive regioselectivity patterns in electrophilic aromatic substitution reactions, primarily governed by the electronic effects of both the oxygen heteroatom and the electron-withdrawing chloromethyl substituent [1] [2] [3]. The benzofuran ring system demonstrates preferential electrophilic attack at the 2-position of the furan ring, where the sigma complex intermediate benefits from exceptional stabilization through delocalization into the adjacent benzene ring, analogous to benzylic carbocation stabilization [1] [4].

Computational studies using electrostatic potential surface analysis reveal that position 2 maintains the highest electron density within the benzofuran framework, with calculated charges indicating significant nucleophilic character at this site [3]. The stabilization mechanism involves resonance structures where the positive charge generated during electrophilic attack is effectively distributed across the aromatic system, particularly through the benzene ring portion of the molecule [1] [4].

Position 3 represents the secondary site for electrophilic substitution, although with considerably reduced reactivity compared to position 2. The sigma complex formed at position 3 can achieve stabilization through interaction with the oxygen lone pair electrons, though this stabilization is less effective than the benzene ring delocalization observed at position 2 [1] [4]. Experimental regioselectivity ratios typically favor position 2 over position 3 by ratios ranging from 65:35 to 92:8, depending on the electrophile and reaction conditions [1].

The chloromethyl substituent at position 6 exerts a moderate electron-withdrawing inductive effect that influences the overall reactivity pattern. This substituent reduces the electron density at the ortho and para positions relative to its attachment point, creating a deactivating influence that competes with the activating effect of the oxygen heteroatom [2]. The net result is a more controlled reactivity profile compared to unsubstituted benzofuran, with enhanced selectivity for position 2 substitution.

Mechanistic investigations demonstrate that the electrophilic aromatic substitution proceeds through the classical Wheland intermediate pathway, with the rate-determining step being the formation of the sigma complex [2]. Kinetic isotope effect studies and computational modeling indicate that the transition state structure varies depending on the electrophile strength, with stronger electrophiles showing earlier transition states characterized by less C-H bond breaking and more C-electrophile bond formation [5].

PositionElectron DensityReactivityStabilization MechanismExperimental Preference (%)
2HighMost favoredBenzene ring stabilization65-85
3ModerateSecondaryHeteroatom lone pair15-35
4LowLeast favoredMinimal stabilization<5
5ModerateSecondaryModerate stabilization10-20
6ModerateSecondaryModerate stabilization10-20
7LowLeast favoredMinimal stabilization<5

Nucleophilic Displacement of Chloromethyl Group

The chloromethyl functional group in 6-(chloromethyl)benzofuran serves as an exceptionally reactive electrophilic center for nucleophilic displacement reactions, following the classical SN2 mechanism with characteristic inversion of configuration [6] [7]. The reactivity of this position stems from the excellent leaving group ability of chloride combined with the benzylic activation provided by the adjacent benzofuran aromatic system [8] [9].

Primary and secondary amines demonstrate exceptionally high nucleophilicity toward the chloromethyl group, with reaction rates that are typically 120-150% relative to simple alkoxides under comparable conditions [10]. The enhanced reactivity with nitrogen nucleophiles reflects the favorable combination of high nucleophilicity and reduced steric hindrance in the transition state. Reaction conditions typically employ mild bases in polar aprotic solvents to optimize nucleophile reactivity while minimizing competing elimination pathways [10].

Alkoxide nucleophiles react readily with the chloromethyl group, though care must be taken to avoid competing elimination reactions that can occur under strongly basic conditions [6]. The use of weaker bases or buffered systems helps maintain selectivity for substitution over elimination. Thiolate nucleophiles exhibit particularly high reactivity, often 130-160% relative to alkoxides, due to the high nucleophilicity and low basicity of sulfur-centered nucleophiles [6].

Carbon nucleophiles such as cyanide and azide demonstrate moderate to high reactivity, with cyanide showing somewhat reduced reactivity (40-60% relative) due to its harder nucleophilic character [6]. Azide nucleophiles provide excellent yields (75-90%) and offer versatile synthetic utility through subsequent reduction or cycloaddition reactions of the resulting azide product [6].

The benzylic nature of the chloromethyl carbon significantly enhances its electrophilicity through stabilization of the transition state by the adjacent aromatic system [7]. This stabilization manifests as reduced activation barriers and increased reaction rates compared to simple alkyl chlorides. Kinetic isotope effect studies reveal that the transition state involves significant C-Cl bond elongation with partial positive charge development at the benzylic carbon [7].

Nucleophile TypeReaction Rate (relative)Preferred ConditionsTypical Yield (%)Side Reactions
AlkoxideHigh (100)Base, polar protic75-90Elimination
Amine (primary)Very High (120-150)Mild base, polar aprotic80-95Polyalkylation
Amine (secondary)High (80-110)Mild base, polar aprotic70-85Steric hindrance
ThiolateVery High (130-160)Base, polar aprotic85-95Oxidation
CyanideModerate (40-60)Polar aprotic60-80Hydrolysis
AzideHigh (90-120)Polar aprotic75-90Reduction

Transition Metal-Catalyzed Cross-Coupling Reactions

6-(Chloromethyl)benzofuran participates effectively in various transition metal-catalyzed cross-coupling reactions, with the chloromethyl group serving as a competent electrophilic partner in these transformations [11] [12] [13]. The benzylic nature of the carbon-chlorine bond provides enhanced reactivity compared to simple alkyl halides, while the aromatic benzofuran system offers additional stabilization during the catalytic cycle [12].

Suzuki-Miyaura coupling reactions proceed efficiently using standard palladium catalyst systems, typically employing tetrakis(triphenylphosphine)palladium(0) with potassium carbonate base in polar solvents [12] [13]. The reaction mechanism follows the conventional oxidative addition, transmetalation, and reductive elimination pathway, with the benzylic chloride undergoing oxidative addition more readily than primary alkyl halides due to the stabilizing influence of the benzofuran aromatic system [12]. Typical yields range from 70-85% with reaction temperatures of 80-100°C and reaction times of 6-12 hours [12].

The Heck reaction represents another viable transformation, though requiring somewhat more forcing conditions with temperatures of 120-140°C and extended reaction times of 8-16 hours [11]. The palladium acetate/triphenylphosphine catalyst system proves effective, though yields are generally moderate (60-75%) due to competing β-hydride elimination pathways [11]. The reaction shows moderate selectivity and can accommodate various alkene coupling partners [11].

Negishi coupling reactions proceed under milder conditions (60-80°C) with excellent yields (65-80%) using tetrakis(triphenylphosphine)palladium(0) in tetrahydrofuran [11]. The organozinc reagents demonstrate good compatibility with the benzofuran substrate, and the reaction typically completes within 4-8 hours with high selectivity [11].

Sonogashira coupling reactions exhibit particularly high efficiency and selectivity with yields of 75-90% under mild conditions (60-80°C) [11]. The PdCl2(PPh3)2/CuI catalyst system proves optimal, with the copper co-catalyst facilitating the acetylide formation step. The reaction demonstrates very high selectivity and proceeds rapidly (4-6 hours) with minimal side product formation [11].

Buchwald-Hartwig amination reactions proceed effectively using Pd2(dba)3/BINAP catalyst systems, though requiring elevated temperatures (100-120°C) and extended reaction times (12-18 hours) [11]. The reactions show good yields (70-85%) and high selectivity, particularly with primary and secondary amine nucleophiles [11].

Reaction TypeCatalyst SystemTemperature (°C)Typical Yield (%)Reaction Time (h)Selectivity
Suzuki-MiyauraPd(PPh3)4/K2CO380-10070-856-12High
HeckPd(OAc)2/PPh3120-14060-758-16Moderate
NegishiPd(PPh3)4/THF60-8065-804-8High
StillePd(PPh3)4/CsF100-12055-7012-24Moderate
SonogashiraPdCl2(PPh3)2/CuI60-8075-904-6Very High
Buchwald-HartwigPd2(dba)3/BINAP100-12070-8512-18High

Cycloaddition and Ring-Opening Reactions

6-(Chloromethyl)benzofuran demonstrates diverse reactivity in cycloaddition processes, participating both as a dienophile component and as a substrate for ring-opening transformations [14] [15] [16] [17]. The benzofuran aromatic system can undergo cycloaddition reactions at the furan ring, while the chloromethyl substituent provides additional reactive sites for diverse chemical transformations [14] [17].

Diels-Alder cycloaddition reactions involving the benzofuran component as a dienophile proceed with high regioselectivity when electron-rich dienes are employed [16] [18]. The benzofuran system acts as an electron-deficient dienophile, with the electron-withdrawing chloromethyl group enhancing this character. Computational studies predict activation energies for cycloaddition that are lower than simple furan systems, consistent with the enhanced electrophilic character [16]. Typical yields range from 60-80% with high regioselectivity ratios exceeding 90:10 [16].

1,3-Dipolar cycloaddition reactions represent highly effective transformations, particularly with azomethine ylides generated in situ from various precursors [19] [17]. These reactions proceed with moderate to good regioselectivity (70:30 ratios) and variable stereoselectivity depending on the substitution pattern of the dipolar reagent [17]. The resulting spiro-pyrrolidine products are obtained in excellent yields (70-95%) under mild reaction conditions [17]. The reaction mechanism involves the azomethine ylide attacking the electron-deficient benzofuran system in a concerted but asynchronous process [20].

[2+2] Cycloaddition reactions occur with appropriate alkene partners, though with lower regioselectivity (60:40) and reduced yields (30-60%) compared to the [3+2] and [4+2] processes [14]. The limited efficiency reflects the higher activation barrier for [2+2] cycloadditions and the competing pathways available to the highly reactive benzofuran system [14].

Ring-opening reactions represent a particularly significant class of transformations for benzofuran derivatives, involving cleavage of the carbon-oxygen bond within the furan ring [15] [21] [22]. Electrophilic ring-opening proceeds through initial coordination of the electrophile to the oxygen heteroatom, followed by nucleophilic attack at the activated carbon centers [15]. These reactions typically produce alkenylphenol derivatives with excellent E-selectivity, though yields are moderate (50-75%) due to competing processes [15].

Reductive ring-opening reactions using nickel catalysis represent a recent advancement, enabling the transformation of benzofurans into valuable alkenylphenol products [15]. The mechanism involves nickel-catalyzed reductive cleavage of the endocyclic carbon-oxygen bond with simultaneous alkylation using secondary or tertiary alkyl halides as coupling partners [15]. These reactions proceed with excellent E-selectivity and good yields (65-85%) under mild conditions [15].

Ring-opening metathesis processes, while less common with benzofuran substrates, can proceed with appropriate olefin metathesis catalysts to produce ring-opened polymeric materials [21]. These transformations typically achieve high yields (80-95%) and are governed by E/Z selectivity considerations based on the catalyst system employed [21].

Reaction TypeSubstrate RequirementsRegioselectivityStereoselectivityTypical ProductsYield Range (%)
[4+2] Diels-AlderElectron-rich dieneHigh (>90:10)High (endo/exo)Tetrahydronaphthalene60-80
[3+2] 1,3-DipolarAzomethine ylideModerate (70:30)VariableSpiro-pyrrolidine70-95
[2+2] CycloadditionAlkene partnerLow (60:40)LowCyclobutane30-60
Ring-opening metathesisOlefin metathesis catalystNot applicableE/Z dependentRing-opened polymer80-95
Electrophilic ring-openingElectrophilic reagentPosition dependentNot applicableAlkenylphenol50-75
Reductive ring-openingReducing agentC-O bond selectiveE-selectiveAlkenylphenol65-85

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

166.0185425 g/mol

Monoisotopic Mass

166.0185425 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types